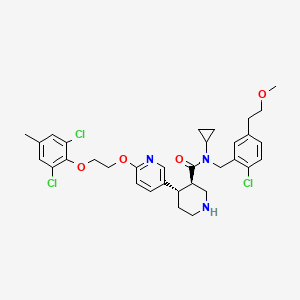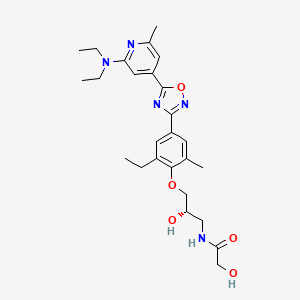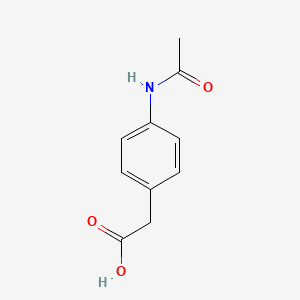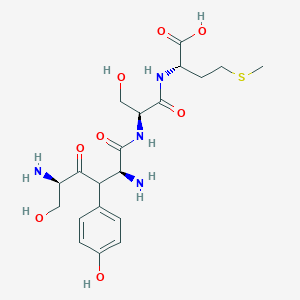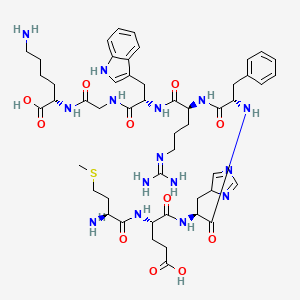
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride
Übersicht
Beschreibung
“N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as key components in certain pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a quinazoline core, substituted with a 3-chlorophenyl group and two methoxy groups at the 6 and 7 positions .Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride has been studied for its potential use in a variety of scientific research applications.
In Vivo
In vivo studies have been conducted to assess the effects of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride on a range of biological processes. These studies have demonstrated that this compound can modulate the activity of various enzymes and proteins involved in a range of physiological processes, including inflammation, cell proliferation, and apoptosis. This compound has also been shown to possess anti-tumor and anti-viral activities in vivo.
In Vitro
In vitro studies have been conducted to assess the effects of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride on a range of biological processes. These studies have demonstrated that this compound can modulate the activity of various enzymes and proteins involved in a range of cellular processes, including cell proliferation, apoptosis, and signal transduction. This compound has also been shown to possess anti-tumor and anti-viral activities in vitro.
Wirkmechanismus
Target of Action
The primary target of AG 1478 Hydrochloride is the EGFR kinase . EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, activation, and intracellular signaling . It plays a crucial role in regulating cell proliferation, survival, differentiation, and migration .
Mode of Action
AG 1478 Hydrochloride acts as a competitive inhibitor with respect to ATP, blocking the activation of the EGFR kinase . By inhibiting EGFR, AG 1478 Hydrochloride prevents the activation of downstream signaling pathways that are critical for cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by AG 1478 Hydrochloride affects several downstream signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation .
Result of Action
By inhibiting EGFR, AG 1478 Hydrochloride can effectively block the proliferation of cells, such as the NCI-H2170 NSCLC cells . This makes it a potential therapeutic agent for diseases characterized by overactive EGFR signaling, including certain types of cancer .
Action Environment
The efficacy and stability of AG 1478 Hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the solubility and stability of the compound . Additionally, the presence of other molecules in the cellular environment could potentially interact with AG 1478 Hydrochloride, influencing its action.
Biologische Aktivität
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. These effects include the modulation of various enzymes and proteins involved in a range of cellular processes, including cell proliferation, apoptosis, and signal transduction. This compound has also been found to possess anti-inflammatory, anti-tumor, and anti-viral activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride has several advantages and limitations when used in laboratory experiments. The main advantage of this compound is that it is a small molecule compound that is easy to synthesize and purify. This makes it an ideal compound for use in a range of laboratory experiments. However, this compound does have some limitations. For example, this compound is not as stable as some other compounds, which can make it more difficult to store and use in experiments. Additionally, this compound is not as potent as some other compounds, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
The potential future directions for N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine hydrochloride research include:
1. Investigating the effects of this compound on other diseases, such as diabetes, cardiovascular diseases, and neurological disorders.
2. Developing new methods for synthesizing and purifying this compound.
3. Investigating the effects of this compound on other biological processes, such as metabolism and immunity.
4. Developing new formulations of this compound for use in clinical trials.
5. Investigating the effects of this compound on drug metabolism and pharmacokinetics.
6. Investigating the effects of this compound on drug delivery systems.
7. Investigating the effects of this compound on gene expression and epigenetics.
8. Investigating the effects of this compound on stem cell differentiation.
9. Investigating the effects of this compound on the immune system.
10. Investigating the effects of this compound on cancer stem cells.
11. Investigating the effects of this compound on drug resistance.
12. Investigating the effects of this compound on drug metabolism and pharmacokinetics in different species.
13. Investigating the effects of this compound on drug-drug interactions.
14. Investigating the effects of this compound on drug-target interactions.
15. Investigating the effects of this compound on drug absorption and distribution.
Biochemische Analyse
Biochemical Properties
AG 1478 HYDROCHLORIDE plays a significant role in biochemical reactions, particularly those involving the EGFR tyrosine kinase. By inhibiting this enzyme, it can disrupt various cellular processes that rely on EGFR signaling .
Cellular Effects
AG 1478 HYDROCHLORIDE has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of EGFR can disrupt cell proliferation and survival, which are critical processes in many types of cancer .
Molecular Mechanism
The molecular mechanism of action of AG 1478 HYDROCHLORIDE involves binding to the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity . This inhibition can lead to changes in gene expression and disrupt cellular signaling pathways .
Metabolic Pathways
AG 1478 HYDROCHLORIDE is involved in the EGFR signaling pathway . It interacts with the EGFR enzyme, leading to changes in metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2.ClH/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11;/h3-9H,1-2H3,(H,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDYIUSDDVWKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
170449-18-0 (Parent), 170449-18-0 (mono-hydrochloride), 153436-53-4 (Parent) | |
| Record name | Tyrphostin AG 1478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4057891 | |
| Record name | Tyrphostin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170449-18-0, 153436-53-4 | |
| Record name | 6,7-Dimethoxy-4-[N-(3-chlorophenyl)amino]quinazoline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170449-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrphostin AG 1478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170449180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AG-1478 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP952C4RUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





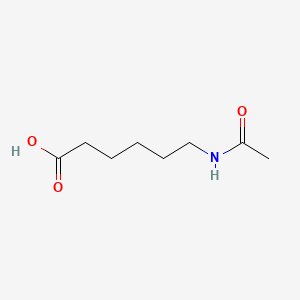
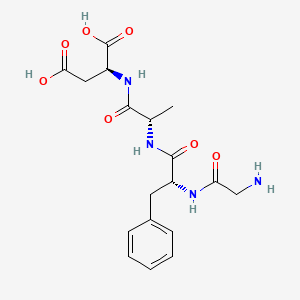
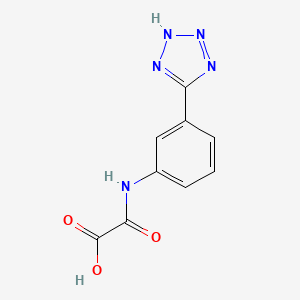
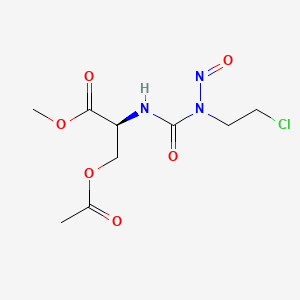
![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)

